molecular formula C14H14O3 B562145 7-Hydroxy-3-prenylcoumarin CAS No. 86654-26-4

7-Hydroxy-3-prenylcoumarin

Cat. No.: B562145
CAS No.: 86654-26-4
M. Wt: 230.263
InChI Key: BOTVZVKUYCAWMF-UHFFFAOYSA-N
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Description

7-Hydroxy-3-prenylcoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are secondary metabolites characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its diverse biological activities and potential therapeutic applications. It is commonly found in various plants and has been studied for its pharmacological properties.

Scientific Research Applications

7-Hydroxy-3-prenylcoumarin has a wide range of scientific research applications:

Mechanism of Action

Biochemical Pathways

The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.

Action Environment

Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-prenylcoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 7-hydroxycoumarin with prenyl bromide in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-prenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    7-Hydroxycoumarin: Lacks the prenyl group but shares similar biological activities.

    3-Benzoyl-7-hydroxycoumarin: Contains a benzoyl group instead of a prenyl group, used in optoelectronic devices.

    7-Hydroxy-5-(2-hydroxyethyl)-3-prenylcoumarin: Another prenylated coumarin with additional hydroxyl groups.

Uniqueness: 7-Hydroxy-3-prenylcoumarin is unique due to its specific prenyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other coumarins and contributes to its diverse pharmacological properties .

Properties

IUPAC Name

7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTVZVKUYCAWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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